molecular formula C21H32N2O3S B7533082 [4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone

[4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone

Cat. No.: B7533082
M. Wt: 392.6 g/mol
InChI Key: VAPJUXVGVBCWGY-UHFFFAOYSA-N
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Description

[4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BCTC and is a potent antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation. BCTC has been shown to be a promising candidate for the development of novel analgesics and anti-inflammatory drugs.

Mechanism of Action

BCTC acts as an antagonist of [4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone by binding to the channel and preventing its activation by various stimuli. This compound is activated by heat, acid, and various chemical ligands, and its activation leads to the influx of cations, including calcium ions. BCTC binds to the channel and prevents its activation by these stimuli, leading to a reduction in pain sensation and inflammation.
Biochemical and Physiological Effects
BCTC has been shown to have several biochemical and physiological effects. It has been shown to reduce pain sensation and inflammation in animal models, making it a promising candidate for the development of novel analgesics and anti-inflammatory drugs. BCTC has also been shown to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

BCTC has several advantages for lab experiments. It is a potent antagonist of [4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone, making it a useful tool for studying the role of this compound in pain sensation and inflammation. BCTC is also relatively easy to synthesize and purify, making it readily available for research purposes. However, BCTC has some limitations for lab experiments. It has low solubility in water, making it challenging to administer to animals in vivo. BCTC also has some off-target effects, making it important to use appropriate controls in experiments.

Future Directions

There are several future directions for research on BCTC. One potential direction is the development of novel analgesics and anti-inflammatory drugs based on BCTC. The development of these drugs could lead to more effective pain management and the treatment of inflammatory disorders. Another potential direction is the investigation of the role of [4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone in other physiological processes, such as thermoregulation and metabolism. Finally, the development of more potent and selective this compound antagonists could lead to the development of more effective drugs with fewer off-target effects.

Synthesis Methods

The synthesis of BCTC involves several steps that require expertise in organic chemistry. The starting material for the synthesis is 4-bromo-1-butene, which is reacted with 4-(4-aminophenyl)sulfonyl-piperazine to form 4-(4-butan-2-ylphenyl)sulfonyl-piperazine. This intermediate is then reacted with cyclohexylmagnesium bromide to yield [4-(4-butan-2-ylphenyl)sulfonyl-piperazin-1-yl]-cyclohexylmethanone. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

BCTC has been extensively studied for its potential therapeutic applications. One of the most promising applications of BCTC is in the development of novel analgesics. [4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone plays a crucial role in pain sensation, and its activation leads to the release of neuropeptides that amplify pain signals. BCTC has been shown to be a potent antagonist of this compound, and its administration leads to a significant reduction in pain sensation in animal models. BCTC has also been shown to be effective in reducing inflammation, making it a potential candidate for the development of anti-inflammatory drugs.

Properties

IUPAC Name

[4-(4-butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3S/c1-3-17(2)18-9-11-20(12-10-18)27(25,26)23-15-13-22(14-16-23)21(24)19-7-5-4-6-8-19/h9-12,17,19H,3-8,13-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPJUXVGVBCWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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